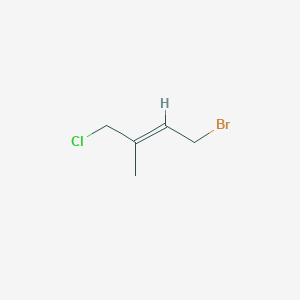

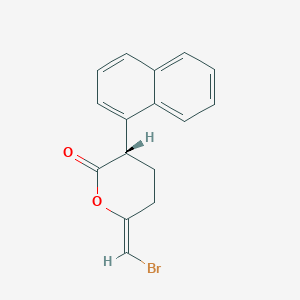

(E)-4-Bromo-1-chloro-2-methyl-2-butene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

"(E)-4-Bromo-1-chloro-2-methyl-2-butene" is a compound that can be synthesized through various chemical reactions and analyzed for its molecular structure, physical, and chemical properties. The research on this compound contributes to the broader understanding of halogenated hydrocarbons and their applications in organic chemistry.

Synthesis Analysis

The synthesis of related halogenated compounds often involves reactions like the Wittig-Horner reaction, electrooxidative chlorination, and reactions with diethyl phosphates to achieve specific bromo- and chloro-substitutions. For instance, (Z)-1-Bromo-2-methyl-1-butene was synthesized from butanone using a Wittig-Horner reaction approach, demonstrating a method that could potentially be adapted for the synthesis of "(E)-4-Bromo-1-chloro-2-methyl-2-butene" (Ye He, 2004).

Molecular Structure Analysis

The molecular structure of halogenated butenes, including compounds similar to "(E)-4-Bromo-1-chloro-2-methyl-2-butene," has been studied using methods like gas-phase electron diffraction and X-ray crystallography. These studies reveal the conformational dynamics and geometric parameters essential for understanding the compound's chemical behavior (S. Schel, 1985).

Chemical Reactions and Properties

Halogenated butenes participate in various chemical reactions due to their reactive halogen atoms. These reactions include domino cyclization, elimination reactions to form different derivatives, and multi-coupling reactions that allow for the synthesis of highly functionalized molecules. Such reactivity is crucial for the synthesis and application of these compounds in organic synthesis (R. Zhu, Kai Yu, Z. Gu, 2014).

Physical Properties Analysis

The physical properties of halogenated butenes, such as "(E)-4-Bromo-1-chloro-2-methyl-2-butene," can be analyzed through spectroscopic methods (FT-IR, FT-Raman) and crystallographic studies. These analyses provide insights into the vibrational modes, molecular geometry, and interactions within the crystal lattice, essential for understanding the compound's stability, solubility, and reactivity (C. Arunagiri, M. Arivazhagan, A. Subashini, 2011).

Chemical Properties Analysis

The chemical properties of "(E)-4-Bromo-1-chloro-2-methyl-2-butene" can be inferred from studies on similar compounds, focusing on their reactivity with different nucleophiles, electrophiles, and the conditions affecting these reactions. For example, the reactivity of 3-bromo-2-(tert-butylsulfonyl)-1-propene with various electrophiles and nucleophiles showcases the potential chemical behavior of halogenated butenes in multi-step synthetic processes (P. Auvray, P. Knochel, J. Normant, 1985).

Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactivity

(E)-4-Bromo-1-chloro-2-methyl-2-butene is a compound involved in various chemical synthesis and reactivity studies. One significant research area includes the synthesis of alkenes through various chemical reactions. For instance, (Z)-1-Bromo-2-methyl-1-butene was synthesized through a Wittig-Horner reaction, demonstrating the compound's utility in complex chemical synthesis processes (Ye He, 2004). Additionally, studies have been conducted on the kinetics of reactions of chlorine atoms with a series of alkenes, shedding light on the reactivity and interaction of compounds like (E)-4-Bromo-1-chloro-2-methyl-2-butene with other chemical entities (M. J. Ezell et al., 2002).

Mechanisms of Double-Bond Isomerization

The thermal chemistry and mechanisms involved in double-bond isomerization of C4 hydrocarbons have also been studied, providing insights into the behavior of (E)-4-Bromo-1-chloro-2-methyl-2-butene under different conditions (Ilkeun Lee & F. Zaera, 2005). These studies often involve observing the changes in molecular structure and bonding in response to various catalytic or thermal conditions.

Photolytic Precursor Studies

Research has been conducted on the dissociation channels of related radicals and their photolytic precursors, such as 2-bromo-1-butene. This research offers insights into the reaction dynamics and potential pathways that (E)-4-Bromo-1-chloro-2-methyl-2-butene might undergo under specific conditions (Johanna L. Miller et al., 2005).

Hydrobromination and Regiospecific Preparation

Studies have also explored the hydrobromination of alkenes and the regiospecific preparation of alkyl bromides, indicating the compound's role in facilitating specific regioselective reactions (A. Sanseverino & M. C. D. Mattos, 2001).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Future directions could involve further studies to understand the compound’s properties, potential uses, and effects. This could also include the development of new synthesis methods or applications .

Relevant Papers Analyzing relevant papers involves reviewing scientific literature related to the compound. This can include research articles, review articles, and patents .

Propiedades

IUPAC Name |

(E)-4-bromo-1-chloro-2-methylbut-2-ene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8BrCl/c1-5(4-7)2-3-6/h2H,3-4H2,1H3/b5-2+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVRRYYFABPLXLQ-GORDUTHDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCBr)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\CBr)/CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8BrCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.47 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-4-Bromo-1-chloro-2-methyl-2-butene | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3aR,4R,5R,6aS)-Hexahydro-5-hydroxy-4-(3-oxo-1-decenyl)-2H-cyclopenta[b]furan-2-one 5-(4-Phenylbenzoate)](/img/structure/B1141022.png)

![methyl (3S,4S,5S,6S)-3,4,5-triacetyloxy-6-[3-acetyloxy-5-[2-(4-acetyloxyphenyl)ethenyl]phenoxy]oxane-2-carboxylate](/img/structure/B1141030.png)